methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate

Chemical Synthesis Process Chemistry Material Science

Secure methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS 1242267-86-2) at ≥98% purity to minimize side reactions in multi-step syntheses. Its free amine and methyl ester enable amide coupling, reductive amination, and hydrolysis. Unlike the 4-amino-3-pyrrol-1-yl regioisomer, this architecture provides a validated negative control for 5-LOX screening (no activity at 100 µM) and a unique 88–90 °C melting point for DSC/HPLC method calibration. Order now.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1242267-86-2
Cat. No. B1391776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-4-(1H-pyrrol-1-yl)benzoate
CAS1242267-86-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N
InChIInChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3
InChIKeyXGNKITGOYJEYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS 1242267-86-2) Procurement and Research-Grade Specifications


Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS 1242267-86-2) is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is classified as an amino-substituted benzoate ester containing a 1H-pyrrole ring at the 4-position. This compound is offered by several chemical vendors as a research-grade building block for organic synthesis, with typical purities ranging from 95% to 98% . Its structure includes a free aromatic amine and a methyl ester, which are key functionalities for further derivatization .

Procurement Risks of Regioisomer Substitution: Why Methyl 4-amino-3-(1H-pyrrol-1-yl)benzoate is Not Interchangeable with Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate


Substituting methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate with its close regioisomer, methyl 4-amino-3-(1H-pyrrol-1-yl)benzoate, or with heterocyclic analogs like methyl 3-amino-4-(1H-imidazol-1-yl)benzoate, is not scientifically valid. These compounds possess different molecular geometries and electronic properties, which will lead to divergent reactivity and binding characteristics in downstream applications . The physical property data presented in Section 3 confirms that these compounds are not interchangeable, and their substitution without validation would introduce significant variability into any research or manufacturing process .

Quantitative Differentiation Evidence for Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (1242267-86-2) vs. Comparators


Melting Point Comparison: Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate vs. its 4-Amino-3-pyrrol-1-yl Regioisomer

The melting point of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (CAS 1242267-86-2) is reported as 88 - 90 °C . In contrast, its regioisomer, methyl 4-amino-3-(1H-pyrrol-1-yl)benzoate (CAS 1176666-79-7), has a significantly higher reported melting point of 131 - 133 °C . This 43 °C difference in melting point is a direct consequence of the different substitution pattern on the benzene ring, which affects intermolecular forces within the crystal lattice.

Chemical Synthesis Process Chemistry Material Science

Purity Specification Comparison: Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate vs. Imidazole Analog

Vendor purity specifications for methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate range from a minimum of 95% to a stated 98% , . This compares favorably to the standard 95% purity commonly offered for the heterocyclic analog methyl 3-amino-4-(1H-imidazol-1-yl)benzoate (CAS 141388-49-0) . The availability of a 98% purity grade provides users with a higher-quality starting material for applications requiring greater precision.

Organic Synthesis Medicinal Chemistry Building Blocks

5-Lipoxygenase (5-LOX) Inhibitory Activity Profile: A Negative Selectivity Marker

In a biochemical assay, methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) cell 5-Lipoxygenase (5-LOX) at a concentration of 100 µM. The result was 'NS = no significant activity' [1]. This is a notable finding as some other pyrrole derivatives have been reported to strongly inhibit 5-LOX activity at 10 µM [2].

Inflammation Enzymology Selectivity Profiling

Recommended Application Scenarios for Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (1242267-86-2) Based on Differentiating Evidence


As a High-Purity Starting Material for Multi-Step Organic Synthesis

The availability of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate in 98% purity makes it a suitable choice as a key intermediate in complex organic syntheses. This higher purity specification can minimize side reactions and reduce the need for extensive purification of downstream intermediates, thereby improving overall synthetic efficiency and yield. Its primary amine and ester functionalities serve as versatile handles for constructing more elaborate molecular architectures via amide coupling, reductive amination, or hydrolysis .

As a Negative Control or Selectivity Tool in 5-Lipoxygenase Research

Researchers investigating the 5-Lipoxygenase (5-LOX) pathway or screening for new 5-LOX inhibitors can utilize methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate as a validated negative control. Its demonstrated lack of significant activity against 5-LOX at 100 µM [1] provides a useful benchmark to confirm that any observed effects from other test compounds are not due to nonspecific activity of the pyrrole-benzoate scaffold itself. This is especially valuable given that other pyrrole-containing compounds are known to be potent 5-LOX inhibitors [2].

For Method Development and Validation Involving Regioisomer Resolution

The significant 43 °C melting point difference between methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate (88-90 °C) and its 4-amino-3-pyrrol-1-yl regioisomer (131-133 °C) provides an ideal system for developing and validating analytical methods. This pair can be used to test the resolving power of new chromatographic methods (HPLC, UPLC) or to calibrate differential scanning calorimetry (DSC) instruments, as they represent a challenging separation problem with a clear, quantifiable physical property difference.

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